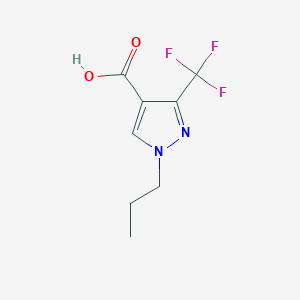

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid” is a chemical compound . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It also participates in the synthesis of disubstituted pyrimidines .

Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride replaces phosgene as the acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

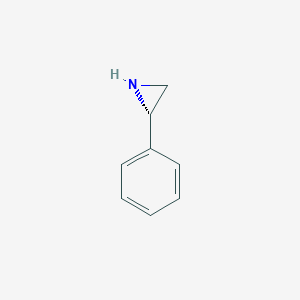

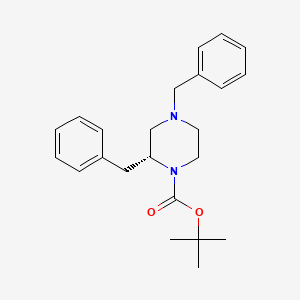

The molecular structure of “this compound” is represented by the linear formula C8H9F3N2O2 . The InChI key is ZDRFYXGFSLMLRC-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis

The compound is a white crystalline solid . Its molecular weight is 222.17 . It has a melting point of 133-134°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid and its derivatives are pivotal in the synthesis of various biologically active compounds. The pyrazole carboxylic acid framework is essential due to its broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This review provides an extensive overview of the synthesis methods and biological applications of pyrazole carboxylic acid derivatives, underlining their significance in medicinal chemistry (Cetin, 2020).

Anti-inflammatory and Antibacterial Properties

Trifluoromethylpyrazoles, including derivatives of this compound, have attracted attention for their potent anti-inflammatory and antibacterial activities. The placement of the trifluoromethyl group, especially on the pyrazole nucleus, significantly influences the activity profile of these compounds. This review highlights their importance as anti-inflammatory and antibacterial agents, providing insights into novel compounds with better efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental Impact and Treatment Methods

Perfluorinated acids (PFAs), including derivatives related to this compound, are emerging environmental contaminants with significant persistence. This review critically examines their physicochemical properties, environmental levels, and treatment methods. It emphasizes the need for filtration and sorption technologies for PFA removal from waste streams, highlighting the challenges and opportunities in managing these compounds effectively (Rayne & Forest, 2009).

Microbial Degradation

The review on microbial degradation of polyfluoroalkyl chemicals delves into the biodegradability of compounds like this compound derivatives. It discusses the transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), underscoring the environmental fate and effects of these precursors. The study also points out knowledge gaps and suggests directions for future research to better understand and mitigate the environmental impact of these chemicals (Liu & Avendaño, 2013).

Mecanismo De Acción

Target of Action

Pyrazole derivatives, in general, have been known to interact with a variety of biological targets due to their diverse functionality and stereochemical complexity

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of drug-like properties and their structure-activity relationships have been studied extensively . The interaction of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with its targets would likely result in changes at the molecular level, influencing the biological activity of the targets.

Biochemical Pathways

Pyrazole derivatives, in general, have been known to influence a variety of biochemical pathways due to their diverse physiological and pharmacological activities

Result of Action

Pyrazole derivatives are known to exhibit a wide range of physiological and pharmacological activities

Propiedades

IUPAC Name |

1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-3-13-4-5(7(14)15)6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFYXGFSLMLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2598796.png)

![2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2598808.png)

![2-Fluoro-N-[(1-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2598810.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2598811.png)

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2598812.png)